molecular formula C11H10Cl2N2O B15330075 4-Chloro-6-(3-chloropropoxy)quinazoline

4-Chloro-6-(3-chloropropoxy)quinazoline

Cat. No.: B15330075
M. Wt: 257.11 g/mol
InChI Key: CLXGDOCVTUSLKP-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-chloropropoxy)quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-chloropropoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) under an inert atmosphere . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the chloro group of 4-chloroquinazoline, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-chloropropoxy)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, quinazoline oxides, and reduced quinazoline derivatives, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-chloropropoxy)quinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets various enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: By inhibiting tyrosine kinases, the compound disrupts key signaling pathways that are essential for cancer cell survival and proliferation.

Comparison with Similar Compounds

4-Chloro-6-(3-chloropropoxy)quinazoline can be compared with other similar quinazoline derivatives:

    Gefitinib: A well-known quinazoline derivative used as an anti-cancer agent.

    Erlotinib: Another quinazoline-based tyrosine kinase inhibitor used in cancer therapy.

List of Similar Compounds

  • Gefitinib
  • Erlotinib
  • Lapatinib
  • Afatinib
  • Dacomitinib

Each of these compounds has unique properties and therapeutic applications, highlighting the versatility and importance of quinazoline derivatives in medicinal chemistry .

Properties

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

4-chloro-6-(3-chloropropoxy)quinazoline

InChI

InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-10-9(6-8)11(13)15-7-14-10/h2-3,6-7H,1,4-5H2

InChI Key

CLXGDOCVTUSLKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCCCCl)C(=NC=N2)Cl

Origin of Product

United States

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